![molecular formula C16H13N3O5S2 B2777966 2-(4-(Methylsulfonyl)phenyl)-5-((4-nitrobenzyl)thio)-1,3,4-oxadiazole CAS No. 923157-70-4](/img/structure/B2777966.png)
2-(4-(Methylsulfonyl)phenyl)-5-((4-nitrobenzyl)thio)-1,3,4-oxadiazole
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Overview
Description
2-(4-(Methylsulfonyl)phenyl)-5-((4-nitrobenzyl)thio)-1,3,4-oxadiazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Antibacterial Activity and Mechanism
Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated significant antibacterial activities against rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae. These compounds, including related structures, have shown better antibacterial activity than commercial agents, indicating their potential in agricultural applications to combat bacterial infections in crops. Their mechanism includes stimulating plant defensive enzymes, increasing chlorophyll content, and reducing the production of harmful substances in plants, thereby enhancing resistance against bacterial leaf blight (Li Shi et al., 2015).
Antimicrobial and Antitubercular Activities
New 2-amino-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anti-Salmonella typhi activity, demonstrating significant antimicrobial properties. This suggests potential applications in developing new treatments for infections caused by Salmonella typhi (E. Salama, 2020). Additionally, other derivatives have been identified as potent antimicrobial and antitubercular agents, highlighting their therapeutic potential against bacterial and tuberculosis infections (G. V. Suresh Kumar et al., 2013).
Anti-Inflammatory and Analgesic Properties
Compounds incorporating the 1,3,4-oxadiazole moiety have shown promising anti-inflammatory and analgesic effects. This indicates their potential in pharmaceutical applications for developing new pain relief and anti-inflammatory medications (F. Bassyouni et al., 2012).
Anticancer Activity
Derivatives of 1,3,4-oxadiazole have been investigated for their anticancer activities. Research indicates that certain compounds show moderate cytotoxicity against cancer cell lines, suggesting their potential use in cancer treatment strategies (K. Redda & Madhavi Gangapuram, 2007).
Corrosion Inhibition
Oxadiazole derivatives have also been studied for their application in corrosion inhibition, specifically for mild steel in acidic environments. These studies suggest that such compounds can offer a high degree of protection against corrosion, making them valuable in industrial applications where metal preservation is crucial (Vikas Kalia et al., 2020).
Mechanism of Action
Target of Action
The primary target of 2-(4-(Methylsulfonyl)phenyl)-5-((4-nitrobenzyl)thio)-1,3,4-oxadiazole is the enzyme Nitroreductase (NTR) . NTR plays an essential role in the reduction of nitro compounds and is found to be overexpressed in tumor cells .
Mode of Action
The compound interacts with its target, NTR, through a reduction process. In the presence of NADH, the 4-nitrobenzyl unit of the compound is reduced by NTR . This reduction leads to significant changes in the compound, affecting its stability and triggering its action .
Result of Action
The reduction of the 4-nitrobenzyl unit by NTR leads to significant changes in the compound, which may result in the release of certain active agents . This process has been shown to possess toxicity against cancer cells, while exhibiting negligible toxicity towards normal cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-(Methylsulfonyl)phenyl)-5-((4-nitrobenzyl)thio)-1,3,4-oxadiazole. For instance, the presence of NADH is crucial for the reduction of the 4-nitrobenzyl unit by NTR . Additionally, the compound’s action may be influenced by factors such as pH, temperature, and the presence of other biochemical agents.
properties
IUPAC Name |
2-(4-methylsulfonylphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S2/c1-26(22,23)14-8-4-12(5-9-14)15-17-18-16(24-15)25-10-11-2-6-13(7-3-11)19(20)21/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXZUHJYVLUVHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Methylsulfonyl)phenyl)-5-((4-nitrobenzyl)thio)-1,3,4-oxadiazole |
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